An In-depth Technical Guide to the Physical Properties of 3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5)
An In-depth Technical Guide to the Physical Properties of 3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-(4-Fluorobenzyloxy)phenylacetic acid, with the CAS number 125721-49-5, is a substituted phenylacetic acid derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their structural resemblance to endogenous molecules and their potential to interact with various biological targets. The incorporation of a fluorobenzyl ether moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making a thorough understanding of its physical properties essential for any research and development endeavor.
This technical guide provides a comprehensive overview of the known physical properties of 3-(4-Fluorobenzyloxy)phenylacetic acid. The information presented herein is intended to support researchers in the effective handling, formulation, and application of this compound in a laboratory setting.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.
| Identifier | Value | Source |
| CAS Number | 125721-49-5 | [1][2] |
| IUPAC Name | 2-(3-((4-fluorobenzyl)oxy)phenyl)acetic acid | [2] |
| Synonyms | [3-(4-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID | [2] |
| Molecular Formula | C₁₅H₁₃FO₃ | [1] |
| Molecular Weight | 260.26 g/mol | [1] |
| Purity | Typically ≥95% or ≥97% | [1][2] |
The structure of 3-(4-Fluorobenzyloxy)phenylacetic acid, characterized by a phenylacetic acid core with a 4-fluorobenzyl ether substituent at the meta-position, is a key determinant of its physical and chemical behavior.
Caption: Molecular structure of 3-(4-Fluorobenzyloxy)phenylacetic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Density | 1.265 g/cm³ | [2] |
| Boiling Point | 422.606 °C at 760 mmHg | [2] |
| Flash Point | 209.385 °C | [2] |
| Storage Conditions | Room temperature | [1] |
Melting Point: An experimentally determined melting point for 3-(4-Fluorobenzyloxy)phenylacetic acid is not readily available in public literature. For context, the related compound p-Fluorophenylacetic acid has a reported melting point of 86 °C[3]. The larger and more complex structure of 3-(4-Fluorobenzyloxy)phenylacetic acid would suggest a higher melting point.
Solubility: Specific solubility data for 3-(4-Fluorobenzyloxy)phenylacetic acid in various solvents has not been published. However, based on its structure, which contains both polar (carboxylic acid) and non-polar (benzyl ether) regions, it is expected to be sparingly soluble in water and more soluble in organic solvents such as alcohols, ethers, and chlorinated solvents[4][5].
pKa: The acidity of the carboxylic acid group is a key parameter. While an experimental pKa for this specific molecule is not available, the pKa of the parent compound, phenylacetic acid, is approximately 4.31 in water[6]. The electron-withdrawing nature of the fluorine atom and the ether linkage may have a minor influence on the acidity of the carboxylic acid proton.
Spectral and Analytical Characterization
While experimental spectra for 3-(4-Fluorobenzyloxy)phenylacetic acid are not widely published, a theoretical understanding of its expected spectral characteristics is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a singlet for the methylene protons of the acetic acid moiety, another singlet for the benzylic methylene protons, and a series of multiplets in the aromatic region corresponding to the protons on both phenyl rings. The protons on the fluorinated ring will likely show coupling to the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two methylene carbons, and the aromatic carbons. The carbons of the 4-fluorophenyl group will exhibit C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations for the aromatic and methylene groups.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Experimental Workflows and Considerations
The synthesis and purification of phenylacetic acid derivatives often follow established organic chemistry protocols.
Caption: A generalized workflow for the synthesis and purification of 3-(4-Fluorobenzyloxy)phenylacetic acid.
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC):
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Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak separation.
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Standard Solution Preparation: Accurately weigh a known amount of the reference standard of 3-(4-Fluorobenzyloxy)phenylacetic acid and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.
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Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the synthesized compound in the same solvent as the standard.
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HPLC Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system equipped with a suitable C18 column and a UV detector.
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Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Conclusion
This technical guide has consolidated the available physical property data for 3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5). While some key experimental values such as melting point, specific solubility, and pKa are not readily found in the public domain, the provided information on its molecular identity, physicochemical properties, and expected spectral characteristics offers a valuable resource for scientists. The outlined experimental workflow for synthesis and analysis provides a practical framework for researchers working with this and related compounds. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform all work in a well-ventilated laboratory with appropriate personal protective equipment.
References
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Vibrant Pharma Inc. 3-(4-Fluorobenzyloxy) phenylacetic acid. [1]
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Chemsrc. [3-(4-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID. [2]
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Sigma-Aldrich. 3-phenylacetic acid.
-
The Royal Society of Chemistry. Supplementary Information.
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SpectraBase. 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts.
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DrugFuture. p-Fluorophenylacetic Acid. [3]
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Capot Chemical. 902836-26-4 | 3-(3-Fluorobenzyloxy)phenylacetic acid.
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Sigma-Aldrich. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | 1365271-46-0.
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Patsnap Eureka. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [4]
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MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
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PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [5]
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ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
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SpectraBase. 4-Fluorobenzoic acid, 3-fluorophenyl ester - Optional[13C NMR] - Chemical Shifts.
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PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
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Wikipedia. Phenylacetic acid. [6]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. CAS#:125721-49-5 | [3-(4-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID | Chemsrc [chemsrc.com]
- 3. p-Fluorophenylacetic Acid [drugfuture.com]
- 4. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]
- 5. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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